(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
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Overview
Description
(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate is a compound that is often used in peptide synthesis. It is a derivative of the amino acid lysine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used to activate carboxylic acids for peptide bond formation.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino form of the compound.
Coupling: The primary product is a peptide bond between the lysine derivative and another amino acid or peptide.
Scientific Research Applications
(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary mechanism of action of (2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-4-azaniumylbutanoate: Another protected lysine derivative, but with a tert-butoxycarbonyl (Boc) group instead of an Fmoc group.
(2R)-2-(benzyloxycarbonylamino)-4-azaniumylbutanoate: A similar compound with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of (2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate lies in its Fmoc protecting group, which offers several advantages:
Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.
Stability: The Fmoc group is stable under acidic conditions, allowing for selective deprotection in the presence of other protecting groups.
Properties
IUPAC Name |
(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRDGKSMGGBDI-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC[NH3+])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC[NH3+])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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